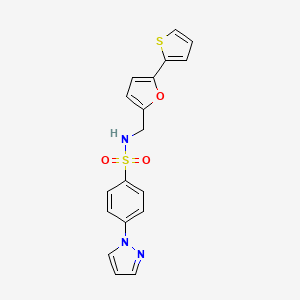

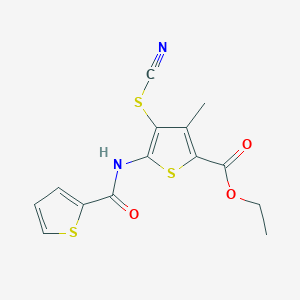

![molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7](/img/structure/B2892466.png)

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The compound has a molecular weight of 217.23 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed using various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Synthesis and Fluorescent Behavior

One notable application involves the synthesis of novel compounds with fluorescent properties. Kamalraj et al. (2008) synthesized a series of novel 4-acetyl-5-methyl-1,2,3-triazole exclusively with 1,4 regioisomers via 1,3-dipolar cycloaddition. These compounds, including 1-[4-(cyano)phenyl]-4-acetyl-5-methyl-1,2,3-triazole, demonstrated remarkable dual emission in chloroform solvent, indicating their potential in fluorescent labeling and sensing applications (Kamalraj, Senthil, & Kannan, 2008).

Organic Synthesis

In the realm of organic synthesis, various studies have explored the reactivity and applications of compounds structurally related to 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone. For instance, the synthesis of 2,4,5-trisubstituted oxazoles from alpha-methylene ketones highlights the versatility of such compounds in synthesizing heterocyclic structures, which are valuable in pharmaceutical chemistry (Cai, Yang, & Zhang, 2005).

Catalytic Applications

Another significant area of research is the development of catalytic processes using triazole derivatives. Saleem et al. (2013) synthesized half-sandwich Ruthenium(II) complexes using triazole-based ligands for efficient catalysis in alcohol oxidation and transfer hydrogenation of ketones. These findings suggest the potential of triazole derivatives in enhancing the efficiency and selectivity of catalytic reactions (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Reaction Mechanisms and Chemical Transformations

Research also delves into the reaction mechanisms and potential transformations involving compounds akin to this compound. Bradaric and Leigh (1998) investigated the ene-addition reactions of acetone with reactive arylsilenes, providing insights into the reactivity of the silicon-carbon double bond and its applications in synthesizing novel compounds (Bradaric & Leigh, 1998).

Safety and Hazards

Future Directions

The future directions for the study of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone and similar compounds could include further investigation into their potential as anticancer agents . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.

Mechanism of Action

Target of Action

The primary target of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Result of Action

The compound’s action on the aromatase enzyme can lead to a decrease in estrogen production. This has potential implications in conditions such as cancer , where the growth of certain types of cancer cells can be fueled by estrogens . In fact, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone can interact with various enzymes, proteins, and other biomolecules. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. Some derivatives of 1,2,4-triazole have shown promising cytotoxic activity against cancer cell lines such as Hela . These compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can bind to the colchicine binding site of the tubulin . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. The compounds synthesized are thermally stable

Properties

IUPAC Name |

1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREGRGNBFQJGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)

![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)

![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)